Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrrolo[3,2-b]quinoxaline core, which is a fused heterocyclic system, and is functionalized with an ethyl ester, an amino group, and a 3,4,5-trimethoxybenzoyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic system.
Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the amino group on the pyrrolo[3,2-b]quinoxaline core using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]quinoxaline derivatives.
Scientific Research Applications
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .
Comparison with Similar Compounds
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with other similar compounds such as:
Indole Derivatives: Known for their biological activities, including anti-cancer and anti-inflammatory properties.
Imidazole Derivatives: Exhibiting antimicrobial and therapeutic potential.
Trimethoxyphenyl Compounds: Displaying diverse bioactivity effects, including anti-cancer, anti-fungal, and anti-bacterial properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
5275-22-9 |
---|---|
Molecular Formula |
C29H27N5O6 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C29H27N5O6/c1-5-40-29(36)23-24-27(33-20-9-7-6-8-19(20)32-24)34(26(23)30)18-12-10-17(11-13-18)31-28(35)16-14-21(37-2)25(39-4)22(15-16)38-3/h6-15H,5,30H2,1-4H3,(H,31,35) |
InChI Key |
QGMBDFAGVLWBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.